Reductive transamidation of tertiary amides with nitroarenes enabled by magnesium and chlorosilane†
Organic & Biomolecular Chemistry Pub Date: 2023-11-11 DOI: 10.1039/D3OB01728A
Abstract
Reported here is the reductive transamidation of tertiary amides with nitroarenes promoted by main group metal magnesium and chlorosilane. The reaction uses commercially available and air-stable nitroarenes as nitrogen sources, so it can occur under transition-metal- and ligand-free conditions, thus providing a step-economic and cost-effective strategy for forming centrally important secondary amides. Several biologically interesting amide motifs are readily accessible by the Mg-promoted reductive transamidation.
Recommended Literature
- [1] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [2] Nucleation: theory and experiment
- [3] Response of CPO-27-Ni towards CO, N2 and C2H4
- [4] Unexpectedly large binding constants of azulenes with fullerenes†
- [5] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [6] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [7] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [8] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [9] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [10] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
Journal Nameļ¼Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 111900-32-4
-
CAS no.: 13073-21-7
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5